Cas no 856758-59-3 ((1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine)

(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine structure
856758-59-3 structure
Product Name:(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
CAS No:856758-59-3
MF:C9H12ClN
MW:169.651281356812
MDL:MFCD08057692
CID:720355
PubChem ID:44828799
Update Time:2023-11-27

(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,3-chloro-a,4-dimethyl-, (aR)-
    • (1R)-1-(3-CHLORO-4-METHYLPHENYL)ETHYLAMINE
    • 3-chloro-a
    • A841399
    • Benzenemethanamine,3-chloro-a,4-dimethyl-,(aR)-
    • MFCD08057692
    • Benzenemethanamine, 3-chloro-,4-dimethyl-, (R)-
    • (R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
    • DTXSID701006270
    • BENZENEMETHANAMINE, 3-CHLORO-A,4-DIMETHYL-, (AR)-
    • (1R)-1-(3-chloro-4-methyl-phenyl)ethanamine
    • (1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
    • (1R)-1-(3-chloro-4-methylphenyl)ethanamine
    • Y11029
    • EN300-1966742
    • 856758-59-3
    • AKOS015840215
    • MDL: MFCD08057692
    • Inchi: 1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1
    • InChI Key: ROIRSRKHNYYKOM-SSDOTTSWSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)[C@@H](C)N

Computed Properties

  • Exact Mass: 169.06600
  • Monoisotopic Mass: 169.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.36840

(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1000320-1g
(R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
856758-59-3 95%
1g
$800 2024-08-02
Enamine
EN300-1966742-0.05g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
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$143.0 2023-09-16
Enamine
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(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
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0.1g
$150.0 2023-09-16
Enamine
EN300-1966742-0.25g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
856758-59-3
0.25g
$156.0 2023-09-16
Enamine
EN300-1966742-0.5g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
856758-59-3
0.5g
$163.0 2023-09-16
Enamine
EN300-1966742-1.0g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
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1g
$1172.0 2023-06-03
Enamine
EN300-1966742-2.5g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
856758-59-3
2.5g
$332.0 2023-09-16
Enamine
EN300-1966742-5.0g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
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$3396.0 2023-06-03
Enamine
EN300-1966742-10.0g
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine
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$5037.0 2023-06-03
Enamine
EN300-1966742-1g
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$169.0 2023-09-16

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